

Application Note: A Biomimetic Approach to the Total Synthesis of (-)-5-Deoxyenterocin

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Compound of Interest

Compound Name: *Deoxyenterocin*

Cat. No.: B10789068

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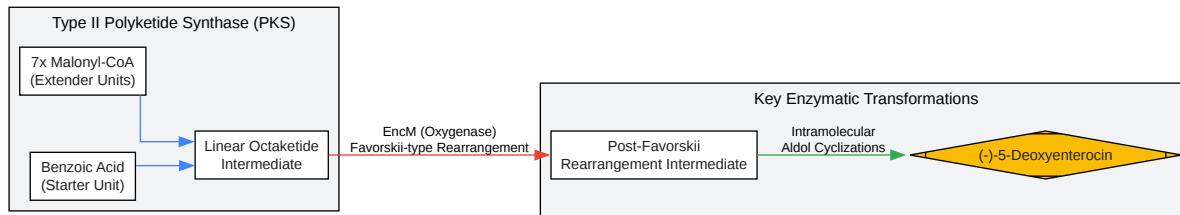
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction

Deoxyenterocin is a polyketide natural product that, along with its hydroxylated analog enterocin, exhibits significant antibiotic activity. These molecules are produced by various *Streptomyces* species and feature a complex, highly oxygenated tricyclic core.^[1] The intricate architecture of these compounds makes them challenging targets for chemical synthesis. Nature, however, assembles them efficiently via a type II polyketide synthase (PKS) pathway.^{[1][2]} A biomimetic synthesis approach, which mimics key steps of the natural biosynthetic pathway, offers an elegant strategy to access these complex molecules. This note details a biomimetic strategy for the total synthesis of (-)-5-**deoxyenterocin**, focusing on a key cascade reaction that emulates the proposed biological cyclization.^{[3][4][5]}

Proposed Biosynthetic Pathway of Deoxyenterocin

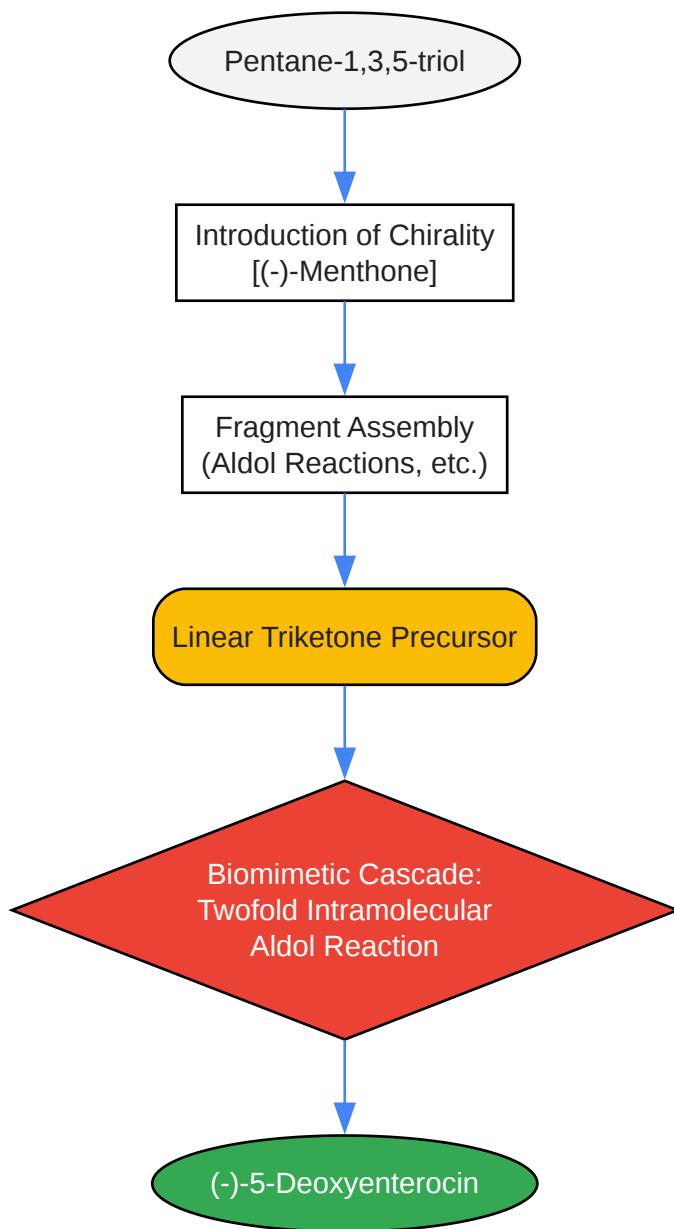
The biosynthesis of enterocin and **deoxyenterocin** is believed to originate from an octaketide chain assembled by a type II polyketide synthase, using benzoic acid as a starter unit and seven malonyl-CoA extender units.^{[1][2]} A key step in the pathway is a Favorskii-type rearrangement catalyzed by the FAD-dependent oxygenase EncM, which transforms a linear polyketide intermediate into a precursor with the characteristic carbon skeleton.^{[1][6]} The final tricyclic scaffold of 5-**deoxyenterocin** is then proposed to be formed through a series of intramolecular aldol reactions.^[1]

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Caption: Proposed biosynthetic pathway for **5-deoxyenterocin**.

Biomimetic Synthesis Workflow

The first total synthesis of **(-)-5-deoxyenterocin** was accomplished in 16 steps, with the key final step being a biomimetic twofold intramolecular aldol reaction.^{[3][4][5]} This reaction mimics the proposed final cyclization steps in the natural biosynthesis. The synthesis begins with an achiral precursor, pentane-1,3,5-triol, and utilizes (-)-menthone as a chiral auxiliary to establish the correct stereochemistry.^{[3][7]} The linear precursor, a complex triketone, is carefully assembled through a series of reactions including aldol additions and oxidations.^[3] The crucial biomimetic cascade is then triggered to form the tricyclic core of **deoxyenterocin** in a single, albeit low-yielding, step.^{[4][5]}



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Caption: Workflow for the total synthesis of **(-)-5-deoxyenterocin**.

Experimental Protocols

This section provides a representative protocol for the key biomimetic cyclization step, based on the synthesis reported by Koser and Bach. For complete experimental details, users should consult the primary literature.[3]

Protocol: Biomimetic Twofold Intramolecular Aldol Reaction

- Precursor Preparation: The linear triketone precursor (2) is synthesized over 15 steps from pentane-1,3,5-triol.[3]
- Reaction Setup:
 - Dissolve the triketone precursor in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
 - Cool the solution to a low temperature (e.g., -78 °C) to control the reaction kinetics and minimize side products.
- Base Addition:
 - Slowly add a non-nucleophilic base, such as lithium hexamethyldisilazide (LHMDS), to the cooled solution. The base initiates the cascade by deprotonating an alpha-carbon to form an enolate.[3]
- Reaction Cascade:
 - Upon base addition, the first intramolecular aldol reaction occurs, forming one of the rings of the tricyclic system.
 - A second intramolecular aldol reaction follows, completing the formation of the 2-oxabicyclo[3.3.1]nonane core.
- Quenching and Workup:
 - After a specified time, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution).
 - Allow the mixture to warm to room temperature.
 - Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification:
 - Purify the crude product using column chromatography on silica gel to isolate **(-)-5-deoxyenterocin**.

Data Presentation

The total synthesis of **(-)-5-deoxyenterocin** is a lengthy and challenging process, reflected in the overall yield. The key biomimetic step, while elegant, suffered from geometrical constraints that resulted in a low yield.[\[4\]](#)[\[5\]](#)

| Parameter | Value | Reference |
|--------------------------------|---------------------|---|
| Starting Material | Pentane-1,3,5-triol | [3] [4] [5] |
| Longest Linear Sequence | 16 steps | [3] [4] [7] |
| Overall Yield | 0.2% | [3] [4] [7] |
| Biomimetic Aldol Cascade Yield | 10% | [4] [5] |
| Chiral Auxiliary | (-)-Menthone | [3] [4] |

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